
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole is an organosilicon compound that features a silole ring, which is a five-membered silicon-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole typically involves the following steps:
Formation of the Silole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Iodo Group: The iodo group can be introduced via halogenation reactions using reagents such as iodine or iodo compounds.
Functionalization with Trimethylsilyl Group: The trimethylsilyl group can be introduced through silylation reactions using reagents like trimethylsilyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized siloles, while cross-coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Catalysis: Utilized as a catalyst or catalyst precursor in various organic transformations.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole depends on its specific application. In organic electronics, for example, the compound may act as a charge transport material, facilitating the movement of electrons or holes through the device. In catalysis, it may participate in the activation of substrates and the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-1,1-dimethyl-3,4-diphenyl-1H-silole: Lacks the trimethylsilyl group.
2-Bromo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole: Contains a bromo group instead of an iodo group.
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-germole: Contains a germanium atom instead of silicon.
Uniqueness
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole is unique due to the presence of both the iodo and trimethylsilyl groups, which can influence its reactivity and properties. The combination of these functional groups can enhance its utility in specific applications, such as cross-coupling reactions and materials science.
Propiedades
Número CAS |
934563-22-1 |
|---|---|
Fórmula molecular |
C21H25ISi2 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(5-iodo-1,1-dimethyl-3,4-diphenylsilol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C21H25ISi2/c1-23(2,3)21-19(17-14-10-7-11-15-17)18(20(22)24(21,4)5)16-12-8-6-9-13-16/h6-15H,1-5H3 |
Clave InChI |
FUZDUASVRRYFSG-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C(=C(C(=C1I)C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


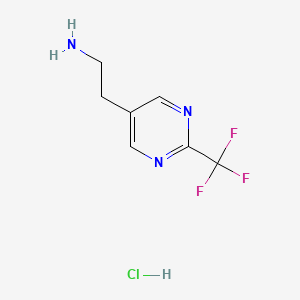
![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-(methoxymethyl)-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(20),6(22),7,9,17(21),18-hexaen-2-one](/img/structure/B12637600.png)
![[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)
![Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637604.png)
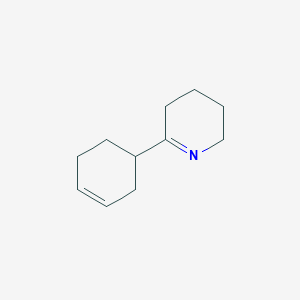
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)
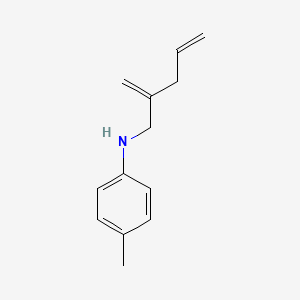


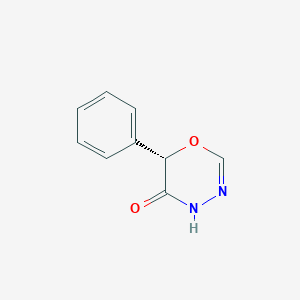
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
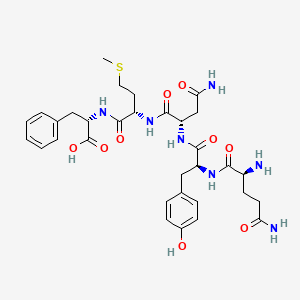

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)
